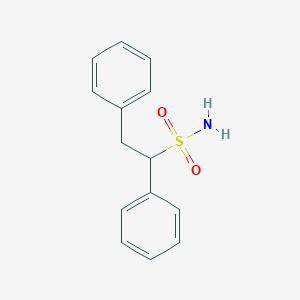![molecular formula C19H20ClN3O3S2 B2712356 2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-chloro-4-methoxyphenyl)acetamide CAS No. 1252892-29-7](/img/structure/B2712356.png)
2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-chloro-4-methoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-chloro-4-methoxyphenyl)acetamide” is a chemical compound that contains a thieno[3,2-d]pyrimidine core . This core is a heterocyclic compound, which is a compound that contains atoms of at least two different elements as members of its rings .
Synthesis Analysis
The synthesis of thieno[3,2-d]pyrimidin-4-ones, which is a key component of the compound, can be achieved by heating 3-amino-thiophene-2-carboxamides with formic acid . This reaction results in excellent yields (80-98%) . Another synthetic strategy involves the reaction of thiophene derivatives with isocyanates, followed by base-promoted cyclization of the intermediates .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid . Another reaction involves the heating of 3-amino-thiophene-2-carboxamides with formic acid .Scientific Research Applications
Potent Dual Thymidylate Synthase and Dihydrofolate Reductase Inhibitors
A study by Gangjee et al. (2008) explored compounds similar to 2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-chloro-4-methoxyphenyl)acetamide as potential dual inhibitors of human thymidylate synthase (TS) and dihydrofolate reductase (DHFR). This class of compounds demonstrated potent inhibitory activities, making them significant for cancer research, particularly in targeting these enzymes involved in nucleotide synthesis and cancer cell proliferation (Gangjee et al., 2008).
Antitumor Activity
Hafez and El-Gazzar (2017) conducted research on derivatives of thieno[3,2-d]pyrimidine, closely related to the compound , for their antitumor properties. They found that these compounds exhibited potent anticancer activity against various human cancer cell lines, highlighting the potential use of these compounds in developing new cancer treatments (Hafez & El-Gazzar, 2017).
Antimicrobial Agents
A study by Hossan et al. (2012) synthesized a series of compounds including pyrimidinone and oxazinone derivatives fused with thiophene rings, which are structurally similar to the compound of interest. These compounds displayed significant antibacterial and antifungal activities, suggesting their potential as antimicrobial agents (Hossan et al., 2012).
Crystallographic Studies
Subasri et al. (2017) focused on the crystal structures of compounds closely related to 2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-chloro-4-methoxyphenyl)acetamide. These studies are crucial for understanding the molecular conformation and potential interactions of these compounds, which can be vital in drug design and development (Subasri et al., 2017).
properties
IUPAC Name |
2-(3-butyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-(3-chloro-4-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O3S2/c1-3-4-8-23-18(25)17-14(7-9-27-17)22-19(23)28-11-16(24)21-12-5-6-15(26-2)13(20)10-12/h5-7,9-10H,3-4,8,11H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIOQZUQATLTZJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NC3=CC(=C(C=C3)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-chloro-4-methoxyphenyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2E)-3-[5-(4-chloro-3-nitrophenyl)furan-2-yl]prop-2-enoic acid](/img/structure/B2712275.png)
![N-[2-(1H-indol-3-yl)ethyl]-8-quinolinesulfonamide](/img/structure/B2712277.png)
![2-[(2-Chloro-6-fluorophenyl)methyl]-4,7-dimethyl-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2712278.png)

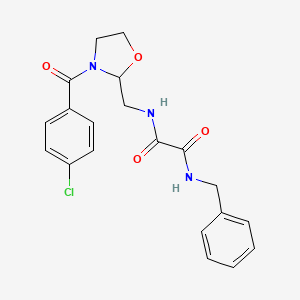

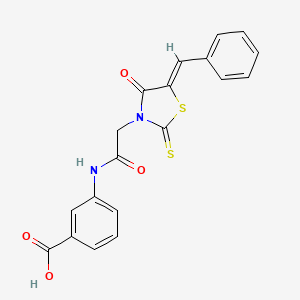

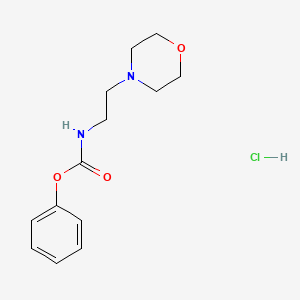
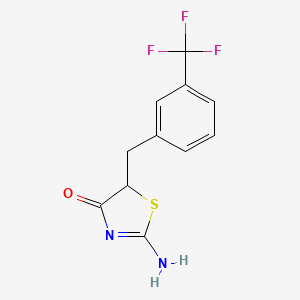

![(E)-N-[1-[1-(Difluoromethyl)benzimidazol-2-yl]ethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2712293.png)
